N~2~-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-5-METHYL-2-FURAMIDE
Overview
Description
N~2~-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-5-METHYL-2-FURAMIDE is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by its unique structure, which includes a cyano group, a hexahydrocycloocta[b]thiophene ring, and a furanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-5-METHYL-2-FURAMIDE typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve more scalable and economical methods. One such method is the solvent-free reaction of aryl amines with ethyl cyanoacetate, which is widely used due to its efficiency . This method involves heating the reactants to facilitate the formation of the desired cyanoacetamide derivative.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-5-METHYL-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N~2~-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-5-METHYL-2-FURAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-5-METHYL-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-5-METHYL-2-FURAMIDE include other cyanoacetamide derivatives and thiophene-containing compounds . Examples include:
- N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide
Uniqueness
What sets N2-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-5-METHYL-2-FURAMIDE apart is its unique combination of a cyano group, a hexahydrocycloocta[b]thiophene ring, and a furanamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-methylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-8-9-14(21-11)16(20)19-17-13(10-18)12-6-4-2-3-5-7-15(12)22-17/h8-9H,2-7H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUPDDPCMLOVKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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